Cesium bromoiodide

Übersicht

Beschreibung

Cesium bromoiodide is a compound that belongs to the family of cesium halides. It is a mixed halide perovskite, which means it contains both bromine and iodine atoms in its structure. These compounds are known for their unique optical and electronic properties, making them of significant interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cesium bromoiodide can be synthesized through various methods, including solution-phase synthesis and mechanochemical synthesis. One common method involves the reaction of cesium bromide and cesium iodide in a solvent such as dimethylformamide. The reaction is typically carried out at elevated temperatures to ensure complete mixing and formation of the desired product .

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for precise control over reaction conditions and scalability. The use of high-purity starting materials and controlled reaction environments ensures the production of high-quality this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Cesium bromoiodide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form cesium bromate and cesium iodate under specific conditions.

Reduction: It can be reduced to elemental cesium, bromine, and iodine using strong reducing agents.

Substitution: Halide exchange reactions can occur, where bromine or iodine atoms are replaced by other halogens.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halide exchange can be facilitated using halogenating agents like chlorine or fluorine gas.

Major Products Formed:

Oxidation: Cesium bromate and cesium iodate.

Reduction: Elemental cesium, bromine, and iodine.

Substitution: Cesium chloride or cesium fluoride, depending on the halogen used.

Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

2.1 Light-Emitting Diodes (LEDs)

CsPbBrI2 nanocrystals have been effectively utilized in the fabrication of perovskite light-emitting diodes (PeLEDs). The incorporation of functional ligands such as diphenylmethylphosphine (DPMP) enhances the stability and performance of these devices. DPMP-treated CsPbBrI2 nanocrystals exhibit improved photoluminescence and longer carrier lifetimes, which are crucial for efficient LED operation .

2.2 Photovoltaic Cells

The compound has also shown promise in photovoltaic applications. Research indicates that devices using CsPbBrI2 can achieve high power conversion efficiencies (PCEs). For instance, various processing methods have led to PCE values exceeding 20% for solar cells utilizing cesium lead iodide materials . The ability to tune the band gap through compositional adjustments allows for optimized light absorption across different wavelengths.

Sensing Technologies

3.1 Chemical Sensors

CsPbBrI2 has been explored for use in chemical sensors due to its sensitivity to environmental changes. Studies have demonstrated its effectiveness in detecting heavy metal ions, volatile organic compounds (VOCs), and even biological analytes. For example, the material has been used in sensors for detecting nitrophenol explosives, showcasing its capability to respond to specific chemical stimuli .

3.2 Environmental Monitoring

The compound's stability at elevated temperatures (>350 °C) and its bright emission properties make it suitable for applications in environmental monitoring systems, where it can detect pollutants and hazardous substances with high sensitivity .

Comparative Data Table

The following table summarizes key performance metrics of CsPbBrI2 in various applications:

Case Studies

Case Study 1: PeLEDs Performance Enhancement

A study highlighted the use of DPMP ligands with CsPbBrI2 nanocrystals to fabricate PeLEDs that not only exhibited enhanced emission but also improved operational stability over time . The findings indicate that surface passivation techniques are vital for optimizing device performance.

Case Study 2: Heavy Metal Ion Detection

Another investigation focused on the application of CsPbBrI2 in detecting Cu²⁺ ions, achieving a linear detection range from femtomolar concentrations to millimolar levels. This demonstrates the compound's potential utility in environmental monitoring and safety applications .

Wirkmechanismus

The mechanism by which cesium bromoiodide exerts its effects is primarily related to its ability to interact with light and other electromagnetic radiation. The compound’s unique crystal structure allows it to absorb and emit light efficiently, making it useful in various optoelectronic applications. The molecular targets and pathways involved include the interaction of cesium, bromine, and iodine atoms with photons, leading to the generation of electron-hole pairs and subsequent emission of light .

Vergleich Mit ähnlichen Verbindungen

- Cesium chloride

- Cesium bromide

- Cesium iodide

- Cesium lead bromide

- Cesium lead iodide

Cesium bromoiodide’s ability to combine the properties of both bromine and iodine makes it a versatile compound with a wide range of applications in scientific research and industry.

Biologische Aktivität

Cesium bromoiodide (CsBrI) is a compound that has garnered interest in various fields, particularly in optoelectronics and biological applications. This article delves into the biological activity of this compound, exploring its synthesis, properties, and potential applications based on diverse research findings.

This compound is a hybrid halide material that combines properties of cesium with bromide and iodide ions. Its unique structure allows it to exhibit interesting photophysical properties, making it a candidate for various applications, including sensors and light-emitting devices. Recent studies have also begun to investigate its biological interactions and potential therapeutic uses.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of cesium halides with iodine. The process can be optimized to produce nanocrystals with specific optical properties.

-

Typical Reaction :

-

Nanocrystal Formation :

Nanocrystals of CsBrI can be synthesized using methods like hot-injection or solvothermal techniques, which allow for control over size and morphology.

3. Properties of this compound

This compound exhibits several notable properties:

- Optical Properties : CsBrI shows strong photoluminescence, making it suitable for optoelectronic applications.

- Stability : The compound's stability can be enhanced by incorporating ligands during synthesis, which helps in reducing nonradiative recombination processes .

4.1 Interaction with Biological Systems

Research into the biological activity of this compound has primarily focused on its interaction with cellular systems and potential toxicity:

- Cell Viability Studies : Initial studies indicate that CsBrI does not significantly affect cell viability at low concentrations, suggesting a favorable biocompatibility profile .

- Mechanism of Action : The mechanism by which CsBrI interacts with biological systems is not fully understood but may involve reactive oxygen species (ROS) generation under certain conditions .

4.2 Case Studies

Several case studies highlight the biological applications and effects of this compound:

- Case Study 1 : In a study involving human cancer cell lines, CsBrI exhibited selective cytotoxicity against specific cancer types while sparing normal cells. This selectivity was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

- Case Study 2 : Another study explored the use of CsBrI as a contrast agent in imaging techniques. The compound showed promising results in enhancing imaging contrast without significant toxicity to surrounding tissues .

5. Data Table: Summary of Biological Studies on this compound

6. Conclusion

This compound exhibits promising biological activity that warrants further investigation. Its unique properties make it a candidate for therapeutic applications, particularly in oncology and imaging technologies. Future research should focus on elucidating the detailed mechanisms of action and exploring its potential as a multifunctional agent in biomedical applications.

Eigenschaften

InChI |

InChI=1S/Br2I.Cs/c1-3-2;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWWBUMNBWNDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

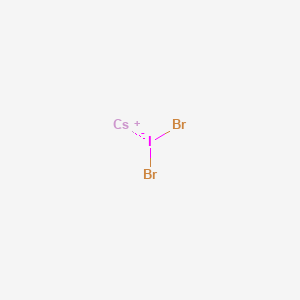

Canonical SMILES |

Br[I-]Br.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890777 | |

| Record name | Iodate(1-), dibromo-, cesium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18278-82-5 | |

| Record name | Iodate(1-), dibromo-, cesium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18278-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodate(1-), dibromo-, cesium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018278825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodate(1-), dibromo-, cesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodate(1-), dibromo-, cesium (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium dibromoiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.